CWP232228

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

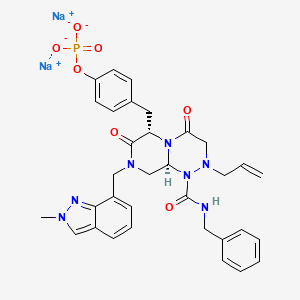

C33H34N7Na2O7P |

|---|---|

Molecular Weight |

717.6 g/mol |

IUPAC Name |

disodium;[4-[[(6S,9aS)-1-(benzylcarbamoyl)-8-[(2-methylindazol-7-yl)methyl]-4,7-dioxo-2-prop-2-enyl-3,6,9,9a-tetrahydropyrazino[2,1-c][1,2,4]triazin-6-yl]methyl]phenyl] phosphate |

InChI |

InChI=1S/C33H36N7O7P.2Na/c1-3-16-38-22-30(41)39-28(17-23-12-14-27(15-13-23)47-48(44,45)46)32(42)37(20-26-11-7-10-25-19-36(2)35-31(25)26)21-29(39)40(38)33(43)34-18-24-8-5-4-6-9-24;;/h3-15,19,28-29H,1,16-18,20-22H2,2H3,(H,34,43)(H2,44,45,46);;/q;2*+1/p-2/t28-,29-;;/m0../s1 |

InChI Key |

KKMKZLQVDAGSOA-GDUXWEAWSA-L |

Isomeric SMILES |

CN1C=C2C=CC=C(C2=N1)CN3C[C@H]4N([C@H](C3=O)CC5=CC=C(C=C5)OP(=O)([O-])[O-])C(=O)CN(N4C(=O)NCC6=CC=CC=C6)CC=C.[Na+].[Na+] |

Canonical SMILES |

CN1C=C2C=CC=C(C2=N1)CN3CC4N(C(C3=O)CC5=CC=C(C=C5)OP(=O)([O-])[O-])C(=O)CN(N4C(=O)NCC6=CC=CC=C6)CC=C.[Na+].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

CWP232228: A Deep Dive into its Mechanism of Action in Cancer Cells

A Technical Guide for Researchers and Drug Development Professionals

Abstract

CWP232228 is a novel small-molecule inhibitor targeting the Wnt/β-catenin signaling pathway, a critical cascade implicated in the development and progression of numerous cancers. This document provides a comprehensive technical overview of the mechanism of action of this compound in cancer cells, with a focus on its effects on colorectal, breast, and liver cancer. It consolidates key preclinical data, details experimental methodologies, and visualizes the intricate signaling pathways and experimental workflows.

Core Mechanism of Action

This compound functions as a potent and selective antagonist of the Wnt/β-catenin signaling pathway. Its primary mechanism involves disrupting the crucial interaction between β-catenin and the T-cell factor/lymphoid enhancer factor (TCF/LEF) family of transcription factors within the nucleus.[1][2][3][4] By preventing this binding, this compound effectively inhibits the transcription of a host of Wnt target genes that are critical for cancer cell proliferation, survival, and differentiation.[2][5] This targeted inhibition leads to a cascade of anti-tumor effects, including the induction of apoptosis, cell cycle arrest, and the suppression of cancer stem cell (CSC) properties.[1][4][5][6]

Quantitative Efficacy Data

The anti-tumor activity of this compound has been quantified in various preclinical models. The following tables summarize key efficacy data in different cancer cell lines.

Table 1: In Vitro Cytotoxicity of this compound in HCT116 Colon Cancer Cells [5][6]

| Treatment Duration | IC50 (μM) |

| 24 hours | 4.81 |

| 48 hours | 1.31 |

| 72 hours | 0.91 |

Table 2: In Vivo Tumor Growth Inhibition in HCT116 Xenograft Model [5][6]

| Treatment Group | Mean Tumor Volume (mm³) ± SD |

| Vehicle Control | 614.0 ± 423.0 |

| This compound | 268.0 ± 259.0 |

Signaling Pathways and Cellular Effects

This compound's inhibition of the β-catenin/TCF interaction triggers a series of downstream cellular events that collectively contribute to its anti-cancer effects.

Downregulation of Wnt Target Genes

Upon treatment with this compound, the expression of several key oncogenes and cell cycle regulators, which are transcriptional targets of the Wnt/β-catenin pathway, is significantly reduced. These include:

-

c-Myc: A potent proto-oncogene that drives cell proliferation.[5][6][7]

-

Cyclin D1: A critical regulator of the G1 phase of the cell cycle.[5][6][7]

-

Aurora Kinase A: A serine/threonine kinase involved in mitotic progression.[5][6][7]

-

LEF1: A key transcription factor in the Wnt pathway.[2]

-

WNT1 and TCF4: Components of the Wnt signaling pathway itself, suggesting a negative feedback loop.[1]

Induction of Apoptosis

This compound promotes programmed cell death in cancer cells.[5][6][7] Mechanistic studies in HCT116 colon cancer cells have shown that this compound treatment leads to:

-

Increased release of cytochrome C from the mitochondria.[6]

-

Decreased expression of the anti-apoptotic protein Bcl-xl.[6]

-

Activation of caspase-9 (apical caspase) and caspases-3 and -7 (effector caspases).[6]

-

Increased cleavage of poly (ADP-ribose) polymerase (PARP).[6]

Cell Cycle Arrest

The compound effectively halts the progression of the cell cycle, primarily at the G1 or G2/M phases, depending on the cancer cell type.[5][6][7] In HCT116 cells, this compound induces a significant accumulation of cells in the G1 phase.[6] This is consistent with the observed downregulation of Cyclin D1, a key regulator of the G1/S transition.

Targeting Cancer Stem Cells

A significant aspect of this compound's therapeutic potential lies in its ability to target cancer stem cells (CSCs), a subpopulation of tumor cells responsible for tumor initiation, metastasis, and relapse.[1][2][4] Studies in breast and liver cancer models have demonstrated that:

-

CSCs exhibit higher levels of Wnt/β-catenin signaling compared to the bulk tumor cells.[2][3]

-

This compound preferentially inhibits the growth of breast cancer stem-like cells.[2][3]

-

This compound depletes CD133+/ALDH+ liver CSCs, thereby reducing their self-renewal capacity and tumorigenicity.[1][4]

-

The inhibitory effect on CSCs may be mediated through the disruption of IGF-I signaling, which is also regulated by the Wnt/β-catenin pathway.[2]

Visualizing the Mechanism and Workflows

Signaling Pathway of this compound

Caption: this compound inhibits the Wnt/β-catenin pathway by preventing β-catenin/TCF binding.

Experimental Workflow for Assessing this compound Efficacy

Caption: Workflow for evaluating this compound's in vitro and in vivo anti-cancer effects.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to elucidate the mechanism of action of this compound, based on published studies.

Cell Viability (MTS) Assay

-

Cell Seeding: Plate cancer cells (e.g., HCT116) in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1.0, 5.0 μM) for different time points (e.g., 24, 48, 72 hours).[5]

-

MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for a specified period.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

Western Blotting

-

Cell Lysis: Lyse this compound-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., β-catenin, c-Myc, Cyclin D1, cleaved caspases, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Flow Cytometry for Apoptosis and Cell Cycle Analysis

-

Cell Preparation: Harvest this compound-treated and control cells.

-

For Apoptosis (Annexin V/PI Staining):

-

Resuspend cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) and incubate in the dark.

-

Analyze the stained cells by flow cytometry to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.[6]

-

-

For Cell Cycle Analysis:

-

Fix the cells in cold 70% ethanol.

-

Treat the cells with RNase A and stain with PI.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.[6]

-

Luciferase Reporter Assay

-

Transfection: Co-transfect cells with a TCF/LEF-responsive luciferase reporter plasmid (e.g., TOPFlash) and a control plasmid (e.g., Renilla luciferase).

-

Treatment: Treat the transfected cells with this compound with or without a Wnt pathway activator (e.g., Wnt3a ligand).[1][2]

-

Cell Lysis and Luciferase Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the TCF/LEF-dependent firefly luciferase activity to the Renilla luciferase activity to determine the effect of this compound on β-catenin-mediated transcription.

In Vivo Xenograft Study

-

Tumor Implantation: Subcutaneously inject cancer cells (e.g., HCT116) into the flanks of immunocompromised mice (e.g., NOD-scid IL2Rgammanull).[5][7]

-

Tumor Growth and Treatment Initiation: Allow tumors to reach a palpable size. Randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound or vehicle control to the mice according to a predetermined schedule and dosage.

-

Tumor Monitoring: Measure the tumor dimensions regularly with calipers and calculate the tumor volume.

-

Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and perform further analysis such as immunohistochemistry for biomarker expression.

Conclusion

This compound represents a promising therapeutic agent that targets the core of the Wnt/β-catenin signaling pathway. Its multifaceted mechanism of action, encompassing the induction of apoptosis, cell cycle arrest, and the targeting of cancer stem cells, provides a strong rationale for its continued development as a novel anti-cancer therapy. The experimental data robustly support its efficacy in preclinical models of various cancers, highlighting its potential for clinical translation. This guide provides a foundational understanding for researchers and drug developers working to advance this compound and similar targeted therapies.

References

- 1. This compound targets liver cancer stem cells through Wnt/β-catenin signaling: a novel therapeutic approach for liver cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Wnt/β-Catenin Small-Molecule Inhibitor this compound Preferentially Inhibits the Growth of Breast Cancer Stem-like Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound targets liver cancer stem cells through Wnt/β-catenin signaling: a novel therapeutic approach for liver cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ar.iiarjournals.org [ar.iiarjournals.org]

- 6. ar.iiarjournals.org [ar.iiarjournals.org]

- 7. Selective Wnt/β-catenin Small-molecule Inhibitor this compound Impairs Tumor Growth of Colon Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Target of CWP232228

For Researchers, Scientists, and Drug Development Professionals

Abstract

CWP232228 is a novel small molecule inhibitor that has demonstrated significant therapeutic potential in preclinical studies for various cancers, including breast, liver, and colon cancer.[1][2][3] This technical guide provides a comprehensive overview of the molecular target of this compound, its mechanism of action, and the experimental methodologies used to elucidate its function. The primary molecular target of this compound is the disruption of the protein-protein interaction between β-catenin and T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors within the canonical Wnt signaling pathway.[1][2][4][5] By antagonizing this interaction in the nucleus, this compound effectively inhibits the transcription of Wnt target genes, leading to the suppression of tumor growth and the preferential targeting of cancer stem cells.[1][2]

The Molecular Target: β-Catenin/TCF Interaction

The canonical Wnt signaling pathway plays a crucial role in embryonic development and tissue homeostasis. Its aberrant activation is a hallmark of numerous cancers. A key event in this pathway is the nuclear accumulation of β-catenin, which then acts as a coactivator for the TCF/LEF family of transcription factors to drive the expression of genes involved in proliferation, survival, and differentiation.

This compound directly targets the interaction between β-catenin and TCF in the nucleus.[1][4][5] This antagonism prevents the formation of the active transcriptional complex, thereby inhibiting the expression of downstream Wnt target genes such as c-Myc and Cyclin D1.[3]

Quantitative Data

While direct binding affinity data (e.g., Kd) for the interaction between this compound and β-catenin is not extensively reported in the public domain, the compound's potent biological activity has been quantified through various functional assays. The half-maximal inhibitory concentration (IC50) for the cytotoxic effects of this compound has been determined in several cancer cell lines, demonstrating its efficacy in the nanomolar to low micromolar range.

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) |

| MDA-MB-435 | Human Breast Cancer | 0.8 | 48 |

| 4T1 | Mouse Breast Cancer | 2 | 48 |

| Hep3B | Human Liver Cancer | 2.566 | 48 |

| Huh7 | Human Liver Cancer | 2.630 | 48 |

| HepG2 | Human Liver Cancer | 2.596 | 48 |

| HCT116 | Human Colon Cancer | 4.81 | 24 |

| HCT116 | Human Colon Cancer | 1.31 | 48 |

| HCT116 | Human Colon Cancer | 0.91 | 72 |

Data compiled from multiple sources.[5][6]

Signaling Pathway

This compound acts as an antagonist of the canonical Wnt/β-catenin signaling pathway. The following diagram illustrates the mechanism of action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the molecular target and mechanism of action of this compound.

TOPFlash/FOPFlash Luciferase Reporter Assay

This assay is used to quantify the transcriptional activity of the β-catenin/TCF complex.

Protocol:

-

Cell Seeding: Seed cells (e.g., HEK293T, HepG2, or other cancer cell lines) in 24- or 48-well plates at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect cells with the TOPFlash (containing wild-type TCF binding sites) or FOPFlash (containing mutated TCF binding sites, as a negative control) reporter plasmid, and a Renilla luciferase plasmid (for normalization of transfection efficiency) using a suitable transfection reagent according to the manufacturer's protocol.

-

Treatment: After 24 hours of transfection, treat the cells with varying concentrations of this compound or vehicle control. In some experiments, cells can be co-stimulated with a Wnt ligand (e.g., Wnt3a) to induce pathway activation.

-

Lysis: After 24-48 hours of treatment, wash the cells with PBS and lyse them using a passive lysis buffer.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. The TOP/FOP ratio is calculated to determine the specific activation of the Wnt/β-catenin pathway.

Western Blot Analysis

Western blotting is used to determine the protein levels of key components of the Wnt/β-catenin pathway.

Protocol:

-

Cell Lysis: Treat cells with this compound for the desired time, then wash with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against β-catenin, TCF/LEF family members (e.g., LEF1, TCF4), or downstream targets (e.g., c-Myc, Cyclin D1) overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

Co-Immunoprecipitation (Co-IP)

Co-IP is performed to demonstrate the disruption of the β-catenin/TCF4 interaction by this compound.

Protocol:

-

Cell Lysis: Treat cells with this compound and lyse in a non-denaturing Co-IP lysis buffer.

-

Pre-clearing: Pre-clear the cell lysates with protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysates with an antibody against either β-catenin or TCF4 overnight at 4°C. A non-specific IgG is used as a negative control.

-

Immune Complex Capture: Add protein A/G beads to capture the antibody-protein complexes.

-

Washing: Wash the beads several times with Co-IP lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Analyze the eluted proteins by western blotting using antibodies against β-catenin and TCF4 to detect the co-precipitated protein.

In Vivo Xenograft Model

This model is used to assess the anti-tumor efficacy of this compound in a living organism.

Protocol:

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 106 cells in Matrigel) into the flank of immunocompromised mice (e.g., NOD/SCID or nude mice).

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm3).

-

Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., via intraperitoneal or intravenous injection) or vehicle control according to a predetermined dosing schedule.

-

Monitoring: Monitor tumor growth by measuring the tumor volume with calipers regularly. Monitor the body weight and general health of the mice.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, or western blotting).

Conclusion

This compound is a potent and selective small molecule inhibitor that targets the canonical Wnt/β-catenin signaling pathway by disrupting the crucial interaction between β-catenin and TCF/LEF transcription factors. This mechanism of action has been validated through a series of robust in vitro and in vivo experiments, which demonstrate its ability to inhibit the transcription of Wnt target genes, suppress cancer cell proliferation, and preferentially target cancer stem cells. The data and protocols presented in this guide provide a comprehensive technical overview for researchers and drug development professionals interested in the therapeutic potential of targeting the Wnt/β-catenin pathway with inhibitors like this compound. Further investigation into the direct binding kinetics and continued preclinical and clinical evaluation will be critical in advancing this compound as a potential cancer therapeutic.

References

- 1. Wnt/β-Catenin Small-Molecule Inhibitor this compound Preferentially Inhibits the Growth of Breast Cancer Stem-like Cells [pubmed.ncbi.nlm.nih.gov]

- 2. This compound targets liver cancer stem cells through Wnt/β-catenin signaling: a novel therapeutic approach for liver cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Selective Wnt/β-catenin Small-molecule Inhibitor this compound Impairs Tumor Growth of Colon Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of small molecule inhibitors of the Wnt/β-catenin signaling pathway by targeting β-catenin/Tcf4 interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. p15RS Attenuates Wnt/β-Catenin Signaling by Disrupting β-Catenin·TCF4 Interaction - PMC [pmc.ncbi.nlm.nih.gov]

The Disruption of the TCF/β-catenin Complex by CWP232228: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wnt/β-catenin signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, and survival. Its aberrant activation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. A key event in this pathway is the formation of a nuclear complex between β-catenin and T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors, which drives the expression of oncogenes. CWP232228 is a novel small-molecule inhibitor designed to specifically antagonize this protein-protein interaction, offering a promising strategy for the treatment of various malignancies, particularly those driven by dysregulated Wnt/β-catenin signaling. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its effect on the TCF/β-catenin complex, and details the experimental methodologies used to elucidate its activity.

Mechanism of Action of this compound

This compound exerts its anti-cancer effects by directly interfering with the formation of the TCF/β-catenin transcriptional complex in the nucleus.[1][2][3] In a healthy cell, cytoplasmic β-catenin levels are kept low by a "destruction complex." However, upon activation of the Wnt signaling pathway, this complex is inhibited, leading to the accumulation and nuclear translocation of β-catenin.[1] Once in the nucleus, β-catenin binds to TCF/LEF transcription factors, recruiting co-activators and initiating the transcription of target genes such as c-Myc, Cyclin D1, and LEF1, which promote cell proliferation and survival.[4][5]

This compound competitively binds to β-catenin, preventing its association with TCF.[1] This disruption of the TCF/β-catenin complex leads to the downregulation of Wnt target gene expression, ultimately resulting in decreased cancer cell proliferation, induction of apoptosis, and the preferential targeting of cancer stem cells (CSCs), which are often dependent on aberrant Wnt/β-catenin signaling for their survival and self-renewal.[2][3][6][7]

Quantitative Data: In Vitro Efficacy of this compound

The cytotoxic and anti-proliferative activity of this compound has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potency against cancers with activated Wnt/β-catenin signaling.

| Cell Line | Cancer Type | Incubation Time | IC50 (µM) | Reference |

| HCT116 | Colorectal Cancer | 24 h | 4.81 | [4] |

| 48 h | 1.31 | [4] | ||

| 72 h | 0.91 | [4] | ||

| Hep3B | Hepatocellular Carcinoma | Not Specified | Not Specified | [6] |

| Huh7 | Hepatocellular Carcinoma | Not Specified | Not Specified | [6] |

| HepG2 | Hepatocellular Carcinoma | Not Specified | Not Specified | [6] |

| 4T1 | Mouse Breast Cancer | Not Specified | Not Specified | [2] |

| MDA-MB-435 | Human Breast Cancer | Not Specified | Not Specified | [2] |

Note: While the disruption of the β-catenin/TCF interaction is the primary mechanism of action, specific binding affinity data (e.g., Kd, Ki) for this compound are not currently available in the public domain.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effect of this compound on the TCF/β-catenin complex.

TOPFlash/FOPFlash Luciferase Reporter Assay

This assay is a cornerstone for quantifying the transcriptional activity of the TCF/β-catenin complex. TOPFlash reporters contain TCF binding sites upstream of a luciferase gene, while FOPFlash reporters contain mutated, non-functional TCF binding sites and serve as a negative control.

Protocol:

-

Cell Culture and Transfection:

-

This compound Treatment:

-

After 24 hours of transfection, treat the cells with varying concentrations of this compound or vehicle control.

-

-

Luciferase Activity Measurement:

-

After the desired incubation period (e.g., 24-48 hours), lyse the cells using a passive lysis buffer.

-

Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the TOPFlash and FOPFlash firefly luciferase values to the Renilla luciferase values.

-

Calculate the fold change in TCF/β-catenin transcriptional activity by comparing the normalized TOPFlash/FOPFlash ratios of this compound-treated cells to vehicle-treated cells.

-

Western Blot Analysis

Western blotting is employed to assess the protein levels of β-catenin and its downstream targets.

Protocol:

-

Cell Lysis and Protein Quantification:

-

Treat cells with this compound for the desired time.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies against β-catenin, LEF1, TCF4, c-Myc, Cyclin D1, or a loading control (e.g., β-actin, GAPDH).

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

-

Co-Immunoprecipitation (Co-IP)

Co-IP is used to verify the disruption of the physical interaction between β-catenin and TCF by this compound.

Protocol:

-

Cell Lysis:

-

Treat cells with this compound or vehicle control.

-

Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.

-

-

Immunoprecipitation:

-

Pre-clear the cell lysates with protein A/G agarose beads.

-

Incubate the pre-cleared lysates with an antibody against β-catenin or TCF overnight at 4°C.

-

Add protein A/G agarose beads to pull down the antibody-protein complexes.

-

-

Washing and Elution:

-

Wash the beads several times with lysis buffer to remove non-specific binding proteins.

-

Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

-

-

Western Blot Analysis:

-

Analyze the eluted proteins by Western blotting using antibodies against the co-immunoprecipitated protein (e.g., blot for TCF if β-catenin was immunoprecipitated, and vice versa). A decrease in the co-immunoprecipitated protein in this compound-treated samples indicates disruption of the complex.

-

Visualizations

Signaling Pathway

Caption: Wnt/β-catenin signaling and this compound inhibition.

Experimental Workflow

Caption: Workflow for evaluating this compound's effect.

Conclusion

This compound represents a targeted therapeutic agent that effectively disrupts the TCF/β-catenin complex, a key driver of oncogenesis in many cancers. The experimental methodologies outlined in this guide provide a robust framework for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other inhibitors of the Wnt/β-catenin signaling pathway. The compelling preclinical data, demonstrating potent anti-cancer activity and a specific mechanism of action, underscore the promise of this compound as a next-generation cancer therapy. Further investigation into its binding kinetics and continued evaluation in clinical settings are warranted.

References

- 1. Discovery of small molecule inhibitors of the Wnt/β-catenin signaling pathway by targeting β-catenin/Tcf4 interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. oncotarget.com [oncotarget.com]

- 4. Selective Wnt/β-catenin Small-molecule Inhibitor this compound Impairs Tumor Growth of Colon Cancer | Anticancer Research [ar.iiarjournals.org]

- 5. Selective Wnt/β-catenin Small-molecule Inhibitor this compound Impairs Tumor Growth of Colon Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound targets liver cancer stem cells through Wnt/β-catenin signaling: a novel therapeutic approach for liver cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Wnt/β-Catenin Small-Molecule Inhibitor this compound Preferentially Inhibits the Growth of Breast Cancer Stem-like Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Deep Dive into CWP232228: A Novel Inhibitor Targeting Breast Cancer Stem Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of CWP232228, a small-molecule inhibitor demonstrating significant potential in the targeted therapy of breast cancer, with a particular focus on its activity against breast cancer stem cells (BCSCs). This document outlines the core mechanism of action, presents key quantitative data from preclinical studies, details relevant experimental protocols, and visualizes the underlying biological pathways and experimental designs.

Core Mechanism of Action: Targeting the Wnt/β-catenin Signaling Pathway

Breast cancer stem cells are a subpopulation of tumor cells believed to be responsible for tumor initiation, metastasis, and resistance to conventional therapies.[1][2][3][4] A critical signaling pathway implicated in the maintenance and tumorigenicity of BCSCs is the Wnt/β-catenin pathway.[1][5] this compound is a potent, selective small-molecule inhibitor designed to antagonize the binding of β-catenin to T-cell factor (TCF) in the nucleus.[1][2] This interaction is a crucial step in the activation of Wnt/β-catenin target genes that drive BCSC proliferation and survival. By disrupting the β-catenin/TCF complex, this compound effectively downregulates the expression of these target genes, leading to the preferential inhibition of BCSC growth.[1][2]

Furthermore, research indicates that this compound's inhibitory effects on BCSC growth may also be mediated through the disruption of Insulin-like Growth Factor-I (IGF-I) signaling.[1][2] BCSCs have been shown to express higher levels of IGF-I compared to the bulk tumor cells, and this compound attenuates IGF-I-mediated BCSC functions.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies evaluating the efficacy of this compound in breast cancer models.

Table 1: In Vivo Tumor Growth Inhibition by this compound

| Cell Line | Animal Model | Treatment | Tumor Volume Reduction | Reference |

| 4T1 (murine breast cancer) | Balb/c mice | 100 mg/kg this compound (i.p.) | Significant reduction | [1] |

| MDA-MB-435 (human breast cancer) | NOD/SCID mice | 100 mg/kg this compound (i.p.) | Significant reduction | [1] |

Note: i.p. refers to intraperitoneal administration.

Table 2: Effect of this compound on Breast Cancer Stem Cell Population

| Cell Line | Assay | Treatment | Observation | Reference |

| 4T1 | Aldefluor Assay | This compound (48 hours) | Decrease in ALDH-positive subpopulation | [1] |

| MDA-MB-435 | Aldefluor Assay | This compound (48 hours) | Decrease in ALDH-positive subpopulation | [1] |

| 4T1 | Sphere Formation Assay | This compound | Inhibition of primary and secondary sphere formation | [1] |

| MDA-MB-435 | Sphere Formation Assay | This compound | Inhibition of primary and secondary sphere formation | [1] |

Table 3: In Vivo Repopulating Unit Frequency of BCSCs with this compound Treatment

| Cell Line | Treatment | Repopulating Unit Frequency | Reference |

| 4T1 | Control | 1 of 1,415 | [1] |

| 4T1 | This compound | 1 of 7,621 | [1] |

| MDA-MB-435 | Control | 1 of 1 | [1] |

| MDA-MB-435 | This compound | 1 of 1,510 | [1] |

Key Experimental Protocols

TOPFlash Luciferase Assay (for Wnt/β-catenin signaling activity)

This assay is used to quantify the transcriptional activity of the β-catenin/TCF complex.

-

Cell Seeding: Plate breast cancer cells (e.g., 4T1) in a suitable multi-well plate.

-

Transfection: Co-transfect the cells with a TCF-responsive luciferase reporter plasmid (TOPFlash) and a control plasmid (e.g., Renilla luciferase for normalization).

-

Treatment: After transfection, treat the cells with recombinant Wnt3a to induce Wnt/β-catenin signaling, in the presence or absence of varying concentrations of this compound.

-

Lysis and Reading: After the desired incubation period, lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.

-

Analysis: Normalize the TOPFlash luciferase activity to the Renilla luciferase activity. A decrease in the normalized luciferase activity in the this compound-treated cells indicates inhibition of the Wnt/β-catenin pathway.[1]

Aldefluor Assay (for ALDH activity, a BCSC marker)

This assay identifies cell populations with high aldehyde dehydrogenase (ALDH) activity, a characteristic of BCSCs.

-

Cell Preparation: Prepare a single-cell suspension of breast cancer cells (e.g., 4T1 or MDA-MB-435).

-

Treatment: Treat the cells with this compound for a specified duration (e.g., 48 hours).

-

Staining: Resuspend the treated and control cells in Aldefluor assay buffer containing the ALDH substrate (BAAA, BODIPY®-aminoacetaldehyde). A specific inhibitor of ALDH, diethylaminobenzaldehyde (DEAB), is used as a negative control.

-

Incubation: Incubate the cells to allow for the conversion of the substrate to a fluorescent product in ALDH-positive cells.

-

FACS Analysis: Analyze the cell populations using a flow cytometer (FACS). The ALDH-positive population is identified as the brightly fluorescent cell population that is diminished in the presence of DEAB.[1]

Sphere Formation Assay (for self-renewal capacity)

This assay assesses the self-renewal capacity of cancer stem cells, which are able to form spherical colonies in non-adherent culture conditions.

-

Cell Seeding: Plate single cells in ultra-low attachment plates with serum-free sphere-forming medium.

-

Treatment (Primary Spheres): Treat the cells with this compound.

-

Incubation: Culture the cells for a period of time to allow for the formation of primary spheres (mammospheres).

-

Quantification (Primary Spheres): Count the number and measure the size of the spheres.

-

Secondary Sphere Formation: Dissociate the primary spheres into single cells and re-plate them in fresh sphere-forming medium without any further this compound treatment.

-

Quantification (Secondary Spheres): After another incubation period, count the number and measure the size of the secondary spheres. A reduction in both primary and secondary sphere formation indicates an inhibition of self-renewal.[1]

Murine Xenograft Model (for in vivo tumorigenesis)

This model is used to evaluate the effect of this compound on tumor growth in a living organism.

-

Animal Model: Use immunocompromised mice (e.g., NOD/SCID for human cell lines) or syngeneic mice (e.g., Balb/c for murine cell lines).

-

Cell Implantation: Orthotopically inject breast cancer cells (e.g., 4T1 or MDA-MB-435) into the mammary fat pads of the mice.

-

Treatment: Once tumors are established, administer this compound (e.g., 100 mg/kg, intraperitoneally) or a vehicle control to the mice according to a predetermined schedule.

-

Tumor Monitoring: Regularly measure tumor volume and monitor the health and body weight of the mice.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker expression).[1]

Signaling Pathways and Experimental Workflows

Wnt/β-catenin Signaling Pathway and this compound's Mechanism of Action

Caption: this compound inhibits the Wnt/β-catenin pathway by blocking β-catenin/TCF binding.

In Vivo Xenograft Experimental Workflow

Caption: Workflow for evaluating this compound's in vivo efficacy in a murine xenograft model.

References

Investigating CWP232228 in Colorectal Cancer Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Colorectal cancer (CRC) remains a significant global health challenge, with a high incidence of tumor relapse and recurrence underscoring the need for novel therapeutic agents.[1] The aberrant activation of the Wnt/β-catenin signaling pathway is a critical driver in the majority of colorectal cancers, making it a prime target for therapeutic intervention.[2] CWP232228 is a novel small-molecule inhibitor designed to selectively target the Wnt/β-catenin pathway. This technical guide provides an in-depth overview of the pre-clinical investigation of this compound in colorectal cancer models, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular mechanisms and experimental workflows.

Introduction to this compound

This compound is a potent and selective small-molecule inhibitor of the Wnt/β-catenin signaling pathway.[1] Its primary mechanism of action involves the disruption of the interaction between β-catenin and the T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) family of transcription factors within the nucleus.[2][3] By antagonizing this interaction, this compound effectively inhibits the transcription of Wnt target genes that are crucial for the proliferation and survival of cancer cells. Preclinical studies in various cancer models, including breast and liver cancer, have demonstrated its anti-tumor efficacy, suggesting its potential as a therapeutic agent for cancers with dysregulated Wnt/β-catenin signaling.[1][2]

Mechanism of Action: Targeting the Wnt/β-catenin Pathway

In healthy cells, the Wnt/β-catenin pathway is tightly regulated. In the absence of a Wnt signal, a "destruction complex" composed of Axin, adenomatous polyposis coli (APC), and glycogen synthase kinase 3β (GSK-3β) phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation.[4] This keeps cytoplasmic levels of β-catenin low.

In over 80% of colorectal cancers, mutations in components of the destruction complex, most commonly in the APC gene, lead to its inactivation.[2] This results in the accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus.[2] In the nucleus, β-catenin binds to TCF/LEF transcription factors, driving the expression of target genes such as c-Myc and Cyclin D1, which promote cell proliferation and survival.[4][5]

This compound exerts its therapeutic effect by directly interfering with the final step of this oncogenic signaling cascade.

Quantitative Data Summary

The anti-tumor activity of this compound has been quantified in both in vitro and in vivo models of colorectal cancer. The following tables summarize the key findings.

Table 1: In Vitro Cytotoxicity of this compound in HCT116 Cells

| Treatment Duration | IC50 (µM) |

| 24 hours | 4.81 |

| 48 hours | 1.31 |

| 72 hours | 0.91 |

| Data from a study on HCT116 human colon cancer cells.[6] |

Table 2: In Vivo Efficacy of this compound in a HCT116 Xenograft Model

| Treatment Group | Mean Tumor Volume (mm³) ± SD |

| Vehicle Control | 614.0 ± 423.0 |

| This compound | 268.0 ± 259.0 |

| Data collected after 2 weeks of treatment in a NOD-scid IL2Rgammanull mouse model.[1] |

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments used to evaluate the efficacy and mechanism of action of this compound in colorectal cancer models.

Cell Viability Assay (MTS Assay)

This protocol is for determining the cytotoxic effect of this compound on colorectal cancer cell lines.

Materials:

-

Colorectal cancer cell line (e.g., HCT116)

-

Complete culture medium (e.g., McCoy's 5A with 10% FBS and 1% Penicillin-Streptomycin)

-

96-well microtiter plates

-

This compound stock solution (dissolved in DMSO)

-

MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

-

Microplate reader

Procedure:

-

Seed HCT116 cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in culture medium from the stock solution. The final concentrations should range from 0.1 µM to 10 µM. A vehicle control (DMSO) should also be prepared.

-

After 24 hours, replace the medium in each well with 100 µL of the medium containing the respective concentrations of this compound or vehicle control.

-

Incubate the cells for the desired time points (e.g., 24, 48, and 72 hours).

-

At the end of each time point, add 20 µL of MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is for quantifying apoptosis induced by this compound using flow cytometry.

Materials:

-

Colorectal cancer cells treated with this compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Seed and treat colorectal cancer cells with this compound as described in the cell viability assay.

-

Harvest both adherent and floating cells. For adherent cells, use trypsin-EDTA, and then combine them with the floating cells from the supernatant.

-

Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and discarding the supernatant.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while cells positive for both are in late apoptosis or necrosis.

Cell Cycle Analysis

This protocol is for determining the effect of this compound on the cell cycle distribution of colorectal cancer cells.

Materials:

-

Colorectal cancer cells treated with this compound

-

Cold 70% ethanol

-

PBS

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Treat cells with this compound for the desired duration.

-

Harvest the cells and wash once with PBS.

-

Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Wash the fixed cells twice with PBS.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples by flow cytometry. The DNA content will be used to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Western Blotting for β-catenin and Downstream Targets

This protocol is for assessing the protein levels of β-catenin and its downstream targets (e.g., c-Myc, Cyclin D1).

Materials:

-

Colorectal cancer cells treated with this compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-β-catenin, anti-c-Myc, anti-Cyclin D1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Lyse the treated cells with RIPA buffer and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the ECL substrate and visualize the protein bands using an imaging system. β-actin is used as a loading control.

Luciferase Reporter Assay for Wnt/β-catenin Transcriptional Activity

This assay measures the transcriptional activity of the TCF/LEF family of transcription factors.

Materials:

-

HCT116 cells

-

TOPflash and FOPflash luciferase reporter plasmids (TOPflash contains wild-type TCF binding sites; FOPflash contains mutated sites and serves as a negative control)

-

Renilla luciferase plasmid (for normalization)

-

Lipofectamine 2000 or a similar transfection reagent

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Procedure:

-

Co-transfect HCT116 cells with either the TOPflash or FOPflash plasmid along with the Renilla luciferase plasmid using a suitable transfection reagent.

-

After 24 hours, treat the transfected cells with various concentrations of this compound.

-

Following a 24-48 hour incubation period, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. The relative luciferase activity indicates the level of TCF/LEF-mediated transcription.

In Vivo Xenograft Mouse Model

This protocol outlines the in vivo evaluation of this compound's anti-tumor efficacy.

Materials:

-

NOD-scid IL2Rgammanull (NSG) mice (6-8 weeks old)

-

HCT116 cells

-

Matrigel

-

This compound formulation for injection (e.g., in a solution of saline with 5% DMSO and 10% Tween 80)

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of 1 x 10⁶ HCT116 cells in a 1:1 mixture of PBS and Matrigel into the flank of each NSG mouse.

-

Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound (e.g., via intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle solution.

-

Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).

Experimental and Logical Workflows

The investigation of this compound in colorectal cancer models follows a logical progression from in vitro characterization to in vivo validation.

References

- 1. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 2. Cell cycle analysis by flow cytometry [bio-protocol.org]

- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of Wnt/β-Catenin pathway and Histone acetyltransferase activity by Rimonabant: a therapeutic target for colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Flow cytometry with PI staining | Abcam [abcam.com]

- 6. ucl.ac.uk [ucl.ac.uk]

CWP232228: A Technical Guide for Liver Cancer Stem Cell Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liver cancer remains a significant global health challenge, with hepatocellular carcinoma (HCC) being the most prevalent form. A key factor contributing to the high rates of tumor recurrence and therapeutic resistance is the presence of a small subpopulation of cells within the tumor known as liver cancer stem cells (LCSCs). These LCSCs possess self-renewal capabilities and are implicated in tumor initiation and metastasis. The Wnt/β-catenin signaling pathway is frequently dysregulated in liver cancer and plays a crucial role in maintaining the stem-like characteristics of LCSCs.

CWP232228 is a novel small molecule inhibitor that presents a promising therapeutic strategy by targeting this critical pathway. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its effects on liver cancer stem cells, supported by quantitative data and detailed experimental protocols.

Core Mechanism of Action

This compound functions by disrupting the Wnt/β-catenin signaling pathway, a key cascade in cellular regulation that is often hyperactivated in cancer. In a healthy cell, β-catenin is part of a destruction complex and is targeted for degradation. Upon Wnt signaling activation, this complex is disassembled, allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus. In the nucleus, it binds to T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors, leading to the expression of genes that drive cell proliferation and maintain a stem-like state.

This compound specifically antagonizes the binding of β-catenin to TCF in the nucleus.[1][2][3][4] This inhibition prevents the transcription of Wnt target genes, thereby suppressing the self-renewal and tumorigenic potential of liver cancer stem cells.[1][3]

Quantitative Data Summary

The efficacy of this compound in targeting liver cancer stem cells has been demonstrated through various in vitro and in vivo studies. The following tables summarize the key quantitative findings.

Table 1: Effect of this compound on Liver Cancer Stem Cell Markers and Wnt/β-catenin Signaling Components

| Target | Cell Line | This compound Concentration | Observed Effect | Reference |

| CD133+ & ALDH+ Cells | Hep3B | 48h treatment | Decrease in the percentage of double-positive cells | [1] |

| OCT4, KLF4, NANOG, SOX2 (mRNA) | Hep3B | Dose-dependent | Significant decrease in mRNA levels | [1] |

| OCT4, KLF4, NANOG, SOX2 (protein) | Hep3B | Dose-dependent | Significant decrease in protein levels | [1] |

| WNT1, TCF4, β-catenin (mRNA) | Hep3B | Dose-dependent | Significant decrease in mRNA levels | [1] |

| WNT1, TCF4, β-catenin (protein) | Hep3B | Dose-dependent | Significant decrease in protein levels | [1] |

| TOPFlash Luciferase Activity | Hep3B | Dose-dependent | Strong attenuation of Wnt ligand-induced activity | [1] |

Table 2: In Vitro and In Vivo Efficacy of this compound

| Assay | Model | Treatment Details | Outcome | Reference |

| Tumor Sphere Formation | Hep3B cells | Dose-dependent | Disruption of sphere formation | [5] |

| Clonogenicity of CD133+ CSCs | Hep3B cells | This compound treatment | Effective disruption | [1] |

| Xenograft Tumor Growth | NOD/SCID mice with Hep3B cells | 100 mg/kg this compound | Inhibition of tumor progression | [1][5] |

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes involved, the following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.

References

- 1. This compound targets liver cancer stem cells through Wnt/β-catenin signaling: a novel therapeutic approach for liver cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ar.iiarjournals.org [ar.iiarjournals.org]

- 3. This compound targets liver cancer stem cells through Wnt/β-catenin signaling: a novel therapeutic approach for liver cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. oncotarget.com [oncotarget.com]

- 5. researchgate.net [researchgate.net]

CWP232228: A Potent Inducer of Apoptosis and Cell Cycle Arrest in Cancer

A Technical Guide for Researchers and Drug Development Professionals

Introduction

CWP232228 is a novel small-molecule inhibitor targeting the Wnt/β-catenin signaling pathway, a critical regulator of cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. This technical guide provides an in-depth overview of the role of this compound in inducing apoptosis and cell cycle arrest in cancer cells, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways.

Core Mechanism of Action: Targeting the Wnt/β-catenin Pathway

This compound exerts its anti-cancer effects by disrupting the interaction between β-catenin and T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors.[1] In a healthy cell, β-catenin levels are kept low by a destruction complex. Upon Wnt signaling activation, this complex is inhibited, leading to β-catenin accumulation, nuclear translocation, and subsequent activation of target genes that promote cell proliferation, such as c-Myc and cyclin D1. This compound antagonizes the binding of nuclear β-catenin to TCF, thereby inhibiting the transcription of these pro-proliferative genes and leading to anti-tumor effects.[1][2]

Quantitative Analysis of this compound's Anti-Cancer Activity

The efficacy of this compound has been demonstrated across various cancer cell lines. The following tables summarize the key quantitative data from preclinical studies.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |

| HCT116 | Colon Cancer | 4.81 | 24 |

| HCT116 | Colon Cancer | 1.31 | 48 |

| HCT116 | Colon Cancer | 0.91 | 72 |

| 4T1 | Breast Cancer | 2 | 48 |

| MDA-MB-435 | Breast Cancer | 0.8 | 48 |

Table 2: Effect of this compound on Cell Cycle Distribution in HCT116 Colon Cancer Cells

| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Control | 52.47 | Not Reported | 32.11 |

| Polyphenol 9 (20 µM, 48h) | 79.03 | Not Reported | 12.62 |

Note: Data for this compound's direct effect on HCT116 cell cycle distribution percentages was not available in the search results. The data presented is for a different polyphenol acting on the same cell line to illustrate the expected trend of G1 arrest.[3]

Table 3: Induction of Apoptosis by this compound

| Cell Line | Treatment | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |

| MDA-MB-231 (Control) | - | 10.8 | 0.75 |

| MDA-MB-231 | Doxorubicin (1 µM, 72h) | 38.8 | 4.40 |

Note: Specific quantitative data for this compound-induced apoptosis from Annexin V/PI assays was not available in the provided search results. The data from a doxorubicin-treated breast cancer cell line is included to exemplify the output of such an assay.[4]

Table 4: In Vivo Efficacy of this compound in a Murine Xenograft Model

| Cancer Cell Line | Treatment | Tumor Growth Inhibition |

| 4T1 | 100 mg/kg, i.p. | Significant reduction in tumor volume |

| MDA-MB-435 | 100 mg/kg, i.p. | Significant reduction in tumor volume |

Signaling Pathways Modulated by this compound

This compound's induction of apoptosis and cell cycle arrest is a multi-faceted process involving the interplay of several key signaling pathways.

Wnt/β-catenin Signaling Pathway

As the primary target, the Wnt/β-catenin pathway is significantly downregulated by this compound. This leads to a decrease in the expression of crucial downstream targets that drive cell cycle progression and inhibit apoptosis.

Cell Cycle Regulation

This compound induces cell cycle arrest, primarily at the G1/S or G2/M transition, by modulating the expression of key cell cycle regulatory proteins. The downregulation of Cyclin D1, a target of the Wnt/β-catenin pathway, is a key event in G1 arrest.[5][6] The molecule has also been shown to influence the levels of CDK inhibitors like p21 and p27.[7][8] For G2/M arrest, the mechanism likely involves the regulation of the Cyclin B1/CDK1 complex.[1][9]

Interplay with IGF-1R and p53 Signaling

Preclinical studies suggest a crosstalk between the Wnt/β-catenin pathway and other crucial signaling cascades in the context of this compound's action. The inhibitory effect of this compound on breast cancer stem cells may be partly achieved through the disruption of Insulin-like Growth Factor-I (IGF-I) activity.[2] Furthermore, the tumor suppressor p53 is a known regulator of both apoptosis and the cell cycle, and its interplay with the Wnt/β-catenin pathway is complex and context-dependent.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound.

Experimental Workflow Overview

Western Blot Analysis for Protein Expression

Objective: To determine the effect of this compound on the expression levels of key proteins involved in the Wnt/β-catenin pathway and cell cycle regulation (e.g., β-catenin, c-Myc, Cyclin D1, Cyclin B1, CDK1, p21, p27).

Protocol:

-

Cell Lysis:

-

Seed cancer cells (e.g., HCT116) in 6-well plates and treat with desired concentrations of this compound for specified time periods.

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 20 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the target proteins (e.g., anti-β-catenin, anti-c-Myc, anti-Cyclin D1) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize by autoradiography or a digital imaging system.

-

Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

-

Flow Cytometry for Cell Cycle Analysis

Objective: To quantify the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with this compound.

Protocol:

-

Cell Preparation:

-

Seed cells in 6-well plates and treat with this compound.

-

Harvest cells by trypsinization and wash with PBS.

-

-

Fixation:

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently.

-

Incubate at -20°C for at least 2 hours.

-

-

Staining:

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Data Acquisition and Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Use appropriate software (e.g., ModFit LT) to deconvolute the DNA content histograms and determine the percentage of cells in each phase of the cell cycle.

-

Annexin V/PI Staining for Apoptosis Detection

Objective: To quantify the percentage of apoptotic and necrotic cells after this compound treatment.

Protocol:

-

Cell Preparation:

-

Treat cells with this compound as described previously.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

-

Staining:

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

-

Data Acquisition and Analysis:

-

Analyze the stained cells by flow cytometry within 1 hour.

-

Distinguish between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cell populations.

-

Luciferase Reporter Assay for Wnt/β-catenin Signaling Activity

Objective: To measure the transcriptional activity of the Wnt/β-catenin pathway in response to this compound.

Protocol:

-

Transfection:

-

Co-transfect cells with a TCF/LEF-responsive luciferase reporter plasmid (e.g., TOPFlash) and a control plasmid with a constitutively active promoter (e.g., Renilla luciferase) for normalization of transfection efficiency.

-

-

Treatment:

-

After transfection, treat the cells with this compound at various concentrations.

-

-

Cell Lysis and Luciferase Assay:

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize the TOPFlash luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

-

Compare the normalized luciferase activity in treated cells to that in untreated control cells to determine the effect of this compound on Wnt/β-catenin signaling.

-

Conclusion

This compound is a promising anti-cancer agent that effectively induces apoptosis and cell cycle arrest by targeting the Wnt/β-catenin signaling pathway. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this compound and other Wnt pathway inhibitors. Further research is warranted to fully elucidate the intricate molecular mechanisms and to translate these preclinical findings into clinical applications.

References

- 1. Proteasome mediated degradation of CDC25C and Cyclin B1 in Demethoxycurcumin treated human glioma U87 MG cells to trigger G2/M cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Wnt/β-Catenin Small-Molecule Inhibitor this compound Preferentially Inhibits the Growth of Breast Cancer Stem-like Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural Properties of Polyphenols Causing Cell Cycle Arrest at G1 Phase in HCT116 Human Colorectal Cancer Cell Lines [mdpi.com]

- 4. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cyclin A but not cyclin D1 is essential for c-myc-modulated cell-cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. c-Myc or Cyclin D1 Mimics Estrogen Effects on Cyclin E-Cdk2 Activation and Cell Cycle Reentry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New roles for p21 and p27 cell-cycle inhibitors: a function for each cell compartment? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. p21 and p27: roles in carcinogenesis and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Downregulation of Cdk1 and cyclinB1 expression contributes to oridonin-induced cell cycle arrest at G2/M phase and growth inhibition in SGC-7901 gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

CWP232228: A Technical Overview of its Discovery and Preclinical Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

CWP232228 is a novel small molecule inhibitor targeting the Wnt/β-catenin signaling pathway, a critical cascade implicated in the development and progression of numerous cancers. This technical guide provides a comprehensive timeline of the discovery and preclinical development of this compound, detailing its mechanism of action, summarizing key quantitative data from in vitro and in vivo studies, and outlining the experimental protocols utilized in its evaluation. The available data highlight the potential of this compound as a therapeutic agent, particularly for its activity against cancer stem cells. However, extensive searches of public databases and company pipelines have yielded no information on the clinical development of this compound, suggesting its progression to clinical trials has not been publicly disclosed or may have been discontinued.

Discovery and Development Timeline

The development of this compound originated from a focused effort to identify novel inhibitors of the Wnt/β-catenin signaling pathway. The timeline below encapsulates the key publicly available milestones in its discovery and preclinical evaluation.

| Date | Milestone | Description |

| January 24, 2012 | U.S. Patent Granted | The United States Patent and Trademark Office granted patent US 8,101,751 B2 for this compound, developed by JW Pharmaceutical. This marks a key early point in its formal development. |

| April 15, 2015 | First Major Preclinical Publication | A study was published detailing the efficacy of this compound in breast cancer models, highlighting its preferential activity against breast cancer stem-like cells[1]. |

| April 12, 2016 | Preclinical Efficacy in Liver Cancer | Research was published demonstrating that this compound targets liver cancer stem cells through the Wnt/β-catenin signaling pathway[2]. |

| May 5, 2017 | Discovery Method Published | A publication detailed the discovery of this compound through a high-throughput screening (HTS) using a cell-based reporter assay[3]. |

| July 2019 | Preclinical Data in Colon Cancer | A study was published showing that this compound impairs the growth of colon cancer cells in both in vitro and in vivo models[4]. |

| Present | Clinical Development Status Unknown | Despite extensive searches of clinical trial registries (e.g., ClinicalTrials.gov), company pipelines, and public announcements, no information regarding an Investigational New Drug (IND) application or the initiation of clinical trials for this compound has been found. |

Mechanism of Action

This compound functions as a direct inhibitor of the canonical Wnt/β-catenin signaling pathway. Its primary mechanism involves the disruption of the protein-protein interaction between β-catenin and T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors in the nucleus.[3][5] This interaction is a critical downstream step in the Wnt signaling cascade, and its inhibition prevents the transcription of Wnt target genes that are crucial for cancer cell proliferation, survival, and differentiation.

Quantitative Preclinical Data

This compound has demonstrated potent anti-proliferative activity across a range of cancer cell lines, as summarized by the half-maximal inhibitory concentration (IC50) values below.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HCT116 | Colon Cancer | 4.81 (24h), 1.31 (48h), 0.91 (72h) | [4] |

| Hep3B | Liver Cancer | Not explicitly stated, but dose-dependent effects observed | [5] |

| 4T1 | Mouse Breast Cancer | ~2.0 | [6] |

| MDA-MB-435 | Human Breast Cancer | ~0.8 | [6] |

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the preclinical evaluation of this compound.

Cell-Based Reporter Assay for High-Throughput Screening

The initial discovery of this compound was facilitated by a high-throughput screening (HTS) campaign utilizing a cell-based reporter assay designed to measure the transcriptional activity of the Wnt/β-catenin pathway.

In Vitro Luciferase Reporter Assay

To confirm the inhibitory effect of this compound on Wnt/β-catenin signaling, a luciferase reporter assay was employed in various cancer cell lines.

-

Cell Seeding: Cancer cells (e.g., HCT116, Hep3B) were seeded in 24-well plates.

-

Transfection: Cells were transiently co-transfected with a TCF/LEF-responsive firefly luciferase reporter plasmid (e.g., TOPFlash) and a control plasmid expressing Renilla luciferase for normalization.

-

Treatment: After transfection, cells were treated with varying concentrations of this compound.

-

Lysis and Luminescence Measurement: Cells were lysed, and the firefly and Renilla luciferase activities were measured using a dual-luciferase reporter assay system.

-

Data Analysis: The ratio of firefly to Renilla luciferase activity was calculated to determine the normalized Wnt/β-catenin signaling activity.

Cell Proliferation (MTS) Assay

The cytotoxic effects of this compound on cancer cell lines were quantified using an MTS assay.

-

Cell Seeding: Cells were seeded in 96-well plates.

-

Treatment: Cells were treated with a range of this compound concentrations.

-

Incubation: Plates were incubated for specified time points (e.g., 24, 48, 72 hours).

-

MTS Reagent Addition: MTS reagent was added to each well and incubated to allow for the conversion of the tetrazolium salt to formazan by metabolically active cells.

-

Absorbance Reading: The absorbance at 490 nm was measured using a microplate reader.

-

Data Analysis: Cell viability was expressed as a percentage of the vehicle-treated control, and IC50 values were calculated.

Aldehyde Dehydrogenase (ALDH) Activity Assay (Flow Cytometry)

To assess the impact of this compound on the cancer stem cell population, the activity of ALDH, a marker for cancer stem cells, was measured by flow cytometry.

-

Cell Preparation: A single-cell suspension was prepared from the cancer cell line of interest.

-

Staining: Cells were incubated with an ALDEFLUOR™ reagent, a fluorescent substrate for ALDH. A parallel sample was treated with diethylaminobenzaldehyde (DEAB), a specific ALDH inhibitor, to serve as a negative control.

-

Incubation: The cells were incubated to allow for the conversion of the substrate to a fluorescent product.

-

Flow Cytometry Analysis: The fluorescence intensity of the cell populations was analyzed using a flow cytometer. The ALDH-positive (ALDHbright) population was identified by gating on the cells with higher fluorescence compared to the DEAB-treated control.

In Vivo Xenograft Studies

The anti-tumor efficacy of this compound in a living organism was evaluated using xenograft models in immunocompromised mice.

-

Animal Models: NOD-scid IL2Rgammanull (NSG) mice were commonly used.

-

Cell Implantation: Human cancer cells (e.g., HCT116) were subcutaneously injected into the flanks of the mice.

-

Tumor Growth and Treatment Initiation: Tumors were allowed to grow to a palpable size. Mice were then randomized into treatment and control groups.

-

Drug Administration: this compound was administered intraperitoneally (i.p.) at a specified dose and schedule (e.g., 100 mg/kg daily). The control group received a vehicle control.

-

Tumor Measurement: Tumor volume was measured regularly using calipers.

-

Endpoint: The study was concluded when tumors in the control group reached a predetermined size, and the tumors were excised and weighed.

Conclusion

This compound is a potent and selective inhibitor of the Wnt/β-catenin signaling pathway with demonstrated preclinical efficacy against various cancer types, including activity against cancer stem cell populations. The discovery and preclinical development of this compound have been well-documented in the scientific literature. However, the current publicly available information does not extend to the clinical development phase. Further disclosure from the developing company would be necessary to understand the complete developmental trajectory and the future potential of this compound as a cancer therapeutic.

References

- 1. A reliable method for the sorting and identification of ALDHhigh cancer stem cells by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. resources.amsbio.com [resources.amsbio.com]

- 3. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Wnt Reporter Activity Assay [en.bio-protocol.org]

- 5. Isolation and identification of cancer stem cells by ALDH activity assay [protocols.io]

- 6. stemcell.com [stemcell.com]

The Role of CWP232228 in Targeting Tumorigenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CWP232228 is a potent and selective small-molecule inhibitor designed to target aberrant Wnt/β-catenin signaling, a critical pathway implicated in the proliferation and survival of cancer stem cells (CSCs) and bulk tumor cells. Preclinical studies across multiple cancer types, including breast, liver, and colon cancer, have demonstrated its efficacy in reducing tumor growth and targeting the CSC populations responsible for tumor initiation, metastasis, and relapse. This compound functions by antagonizing the interaction between β-catenin and its transcriptional co-activator, T-cell factor (TCF), in the nucleus.[1][2] Recent evidence also suggests that this compound directly engages the RNA-binding protein Sam68, a key modulator of Wnt signaling in CSCs, providing a mechanism for its selective activity against cancer stem cells versus healthy stem cells.[3][4] This guide provides an in-depth overview of this compound's mechanism of action, summarizes key preclinical data, and details relevant experimental protocols.

Introduction: Targeting the Wnt/β-Catenin Pathway